molecular formula C27H27NO4S B2958291 1-(2,5-dimethylbenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one CAS No. 872206-60-5

1-(2,5-dimethylbenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one

Cat. No. B2958291
CAS RN: 872206-60-5
M. Wt: 461.58
InChI Key: IJFQAYIGDOSBCS-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one, also known as DMEMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMEMQ belongs to the quinoline family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

Biological Activities and Chemical Synthesis

Antibacterial Agents and Enzyme Inhibitors

Sulfonamide derivatives, including those combined with quinolinone structures, have been extensively studied for their biological activities. For instance, the synthesis and bioactivities of pyrazoline benzensulfonamides demonstrate significant inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, highlighting their potential as therapeutic agents with low cytotoxicity (Ozgun et al., 2019). Such compounds are of interest for developing novel drugs against conditions like glaucoma, epilepsy, and Alzheimer's disease.

Chemical Synthesis

Research on the structural characterization of novel sulfonamide-dihydroquinolinone compounds provides valuable insights into their molecular properties. A comprehensive study on the crystal structure of a new sulfonamide-dihydroquinolinone through experimental and theoretical approaches reveals details on molecular packing and intermolecular interactions, laying the groundwork for the synthesis of new compounds with tailored properties (Moreira et al., 2019).

Photocatalytic Applications

The efficient generation of singlet oxygen and photooxidation of sulfide into sulfoxide via tuning the ancillary of bicyclometalated iridium(III) complexes, including those with quinoline ligands, points to applications in organic synthesis and potentially in developing new materials (Li and Ye, 2019).

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4S/c1-5-20-8-11-23(12-9-20)33(30,31)26-17-28(16-21-14-18(2)6-7-19(21)3)25-13-10-22(32-4)15-24(25)27(26)29/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFQAYIGDOSBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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